molecular formula C11H16N2O2 B1493157 1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol CAS No. 2098000-79-2

1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1493157
CAS No.: 2098000-79-2
M. Wt: 208.26 g/mol
InChI Key: TWRVKIZFBWGANC-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group attached to a phenyl ring, which is further connected to a methoxylated pyrrolidin-3-ol moiety. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and methoxylated pyrrolidin-3-ol as starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the amino group of 4-aminophenol attacks the methoxylated pyrrolidin-3-ol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.

  • Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group, resulting in 1-(4-nitrophenyl)-4-methoxypyrrolidin-3-ol.

  • Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.

  • Substitution: The methoxy group on the pyrrolidin-3-ol ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(4-nitrophenyl)-4-methoxypyrrolidin-3-ol.

  • Reduction: this compound.

  • Substitution: Various substituted pyrrolidin-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the design of bioactive molecules, potentially influencing biological pathways.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

  • Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy group can engage in hydrophobic interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

  • 4-Aminophenol: Similar structure but lacks the methoxylated pyrrolidin-3-ol moiety.

  • 4-Aminobiphenyl: Contains a biphenyl structure with an amino group.

  • 1-(4-Aminophenyl)-1-propanone: Features a ketone group instead of the pyrrolidin-3-ol ring.

This detailed overview provides a comprehensive understanding of 1-(4-Aminophenyl)-4-methoxypyrrolidin-3-ol, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(4-aminophenyl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-4-2-8(12)3-5-9/h2-5,10-11,14H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRVKIZFBWGANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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